molecular formula C20H18Cl2N2O2 B11630329 Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11630329
M. Wt: 389.3 g/mol
InChI Key: NJHSSZOJKZQTQT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 4-chloro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but lacks the amino group.

    Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of the methyl group.

    Ethyl 4-chloro-2-(2-nitrophenyl)hydrazono-3-oxobutanoate: Different functional groups but shares the quinoline core.

Uniqueness

Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, amino, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 6-chloro-4-(4-chloro-2-methylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)16-10-23-18-12(3)8-14(22)9-15(18)19(16)24-17-6-5-13(21)7-11(17)2/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

NJHSSZOJKZQTQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=C(C=C(C=C3)Cl)C)Cl)C

Origin of Product

United States

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